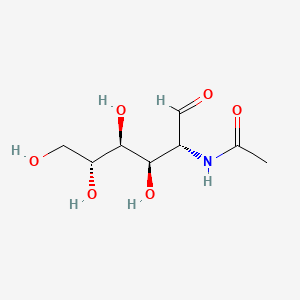

N-Acetylglucosamine

Übersicht

Beschreibung

N-acetyl-D-Glucosamine: is an amide derivative of the monosaccharide glucose. It is a secondary amide formed between glucosamine and acetic acid. This compound is significant in various biological systems and is a monomeric unit of the polymer chitin, which forms the exoskeletons of arthropods like insects and crustaceans. It is also a major component of the cell walls of most fungi .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : N-Acetyl-D-Glucosamin wird traditionell durch chemische Hydrolyse von Chitin hergestellt, einem Polymer, das aus Krabben- und Garnelenschalen gewonnen wird. Diese Methode weist jedoch bestimmte industrielle und ökologische Nachteile auf, darunter saure Abfälle, geringe Ausbeuten und hohe Kosten .

Industrielle Produktionsverfahren: : Ein effizientes enzymatisches Produktionsverfahren beinhaltet die Verwendung von Chitinase, um rohe Chitinstäube zu N-Acetyl-D-Glucosamin umzuwandeln. Dieser Prozess erreicht eine fast 100-prozentige Umwandlung des Substrats und führt zu einem hochreinen Produkt . Eine weitere Methode verwendet einen Enzymcocktail, der von Aeromonas caviae produziert wird und innerhalb von 6 Stunden eine Ausbeute von über 90 % erzielt .

Chemische Reaktionsanalyse

Arten von Reaktionen: : N-Acetyl-D-Glucosamin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution.

Häufige Reagenzien und Bedingungen: : Für die Hydrolyse können unterkritisches und überkritisches Wasser verwendet werden, wobei die Reaktionsbedingungen in Bezug auf Temperatur (250–400 °C), Druck (5–25 MPa) und Verweilzeit (2–60 Sekunden) variieren .

Hauptprodukte: : Die Hydrolyse von N-Acetyl-D-Glucosamin kann wertvolle Chemikalien wie Glucosamin und Essigsäure liefern .

Wissenschaftliche Forschungsanwendungen

Chemie: : N-Acetyl-D-Glucosamin wird bei der Synthese verschiedener Biopolymere und als Vorläufer bei der Produktion anderer Chemikalien verwendet .

Biologie: : Es spielt eine entscheidende Rolle bei der Bildung von Glykoproteinen und Glykosaminoglykanen, die für die Zellfunktionen und die strukturelle Integrität unerlässlich sind .

Medizin: : Diese Verbindung wird aufgrund ihrer Rolle bei der Knorpelreparatur und ihrer entzündungshemmenden Eigenschaften zur Behandlung von Arthrose und anderen Gelenkerkrankungen eingesetzt . Es wird auch auf sein Potenzial in der regenerativen Medizin untersucht .

Industrie: : N-Acetyl-D-Glucosamin wird in der Lebensmittel-, Kosmetik- und Pharmaindustrie eingesetzt. Es wird auch auf sein Potenzial in biotechnologischen Anwendungen untersucht, wie z. B. Arzneimittelträgersysteme und Bildgebung zur Tumorerkennung .

Wirkmechanismus

N-Acetyl-D-Glucosamin übt seine Wirkungen aus, indem es am Glykoproteinstoffwechsel beteiligt ist. Glykoproteine, die als Proteoglykane bekannt sind, bilden die Grundsubstanz in der extrazellulären Matrix des Bindegewebes. Diese Proteoglykane enthalten Glykosaminoglykane, zu denen Derivate von Glucosamin gehören. Das glucosaminhaltige Glykosaminoglykan Hyaluronsäure ist für die Funktion des Gelenkknorpels unerlässlich und verleiht ihm stoßdämpfende Eigenschaften .

Analyse Chemischer Reaktionen

Types of Reactions: : N-acetyl-D-Glucosamine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions: : For hydrolysis, subcritical and supercritical water can be used, with reaction conditions varying in temperature (250–400 °C), pressure (5–25 MPa), and residence time (2–60 seconds) .

Major Products: : The hydrolysis of N-acetyl-D-Glucosamine can yield value-added chemicals, such as glucosamine and acetic acid .

Wissenschaftliche Forschungsanwendungen

Chemistry: : N-acetyl-D-Glucosamine is used in the synthesis of various biopolymers and as a precursor in the production of other chemicals .

Biology: : It plays a crucial role in the formation of glycoproteins and glycosaminoglycans, which are essential for cellular functions and structural integrity .

Medicine: : This compound is used in the treatment of osteoarthritis and other joint disorders due to its role in cartilage repair and anti-inflammatory properties . It is also being explored for its potential in regenerative medicine .

Industry: : N-acetyl-D-Glucosamine is used in the food, cosmetics, and pharmaceutical industries. It is also being investigated for its potential in biotechnological applications, such as drug delivery systems and imaging for tumor detection .

Wirkmechanismus

N-acetyl-D-Glucosamine exerts its effects by being involved in glycoprotein metabolism. Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue. These proteoglycans contain glycosaminoglycans, which include derivatives of glucosamine. The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage, providing it with shock-absorbing properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: : N-Acetyl-D-Glucosamin ähnelt anderen Aminosacchariden wie Glucosamin und N-Acetylgalactosamin .

Einzigartigkeit: : Im Gegensatz zu Glucosamin, das hauptsächlich wegen seiner Rolle für die Gelenkgesundheit eingesetzt wird, hat N-Acetyl-D-Glucosamin breitere Anwendungen in der regenerativen Medizin und Biotechnologie. Es ist auch in bestimmten biochemischen Stoffwechselwegen effektiver aufgrund seiner Acetylgruppe, die seine biologische Aktivität verstärkt .

Biologische Aktivität

N-Acetylglucosamine (NAG), an amino sugar derived from glucose, plays a significant role in various biological processes, including inflammation, cellular signaling, and tissue repair. This article explores the biological activity of NAG, focusing on its anti-inflammatory properties, effects on neurological conditions, and its potential therapeutic applications.

Overview of this compound

NAG is a critical component of glycosaminoglycans and glycoproteins, contributing to structural integrity in connective tissues and influencing cellular interactions. Its biological activities are attributed to its role in modulating immune responses and promoting cellular health.

Anti-Inflammatory Properties

Research has demonstrated that NAG possesses notable anti-inflammatory effects. A study synthesized two new derivatives of NAG and assessed their impact on inflammation in mouse models. The results indicated that one derivative (BNAG1) significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α, showcasing its potential for treating inflammation-related diseases .

| Compound | Effect on IL-6 | Effect on TNF-α | Leukocyte Migration |

|---|---|---|---|

| NAG | Inhibition | Inhibition | Reduced |

| BNAG1 | Highest Inhibition | Highest Inhibition | Significantly Reduced |

| BNAG2 | Comparable | Comparable | Moderate Reduction |

COVID-19 Outcomes

An observational cohort study highlighted the benefits of NAG in COVID-19 patients, showing that its administration correlated with reduced hospital stays, lower ICU admission rates, and decreased mortality rates. Patients receiving NAG experienced a statistically significant improvement in clinical outcomes compared to control groups .

Multiple Sclerosis Research

NAG's biological activity is mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : NAG has been shown to suppress IL-1β-mediated activation in human chondrocytes, reducing nitric oxide production and cyclooxygenase-2 expression .

- Modulation of Glycobiology : As a glycan, NAG influences cell signaling pathways and protein interactions essential for maintaining cellular homeostasis .

- Neuroprotective Effects : In MS studies, NAG appears to reduce neuroinflammation and promote myelin repair, which could lead to improved neurological outcomes .

Case Study 1: Anti-inflammatory Effects in Joint Health

A double-blind placebo-controlled trial evaluated the impact of oral NAG on joint health in individuals without arthritis. Participants receiving 500 mg or 1000 mg doses showed improvements in cartilage metabolism markers, indicating potential benefits for joint health .

Case Study 2: Neurological Function in MS Patients

Eigenschaften

Key on ui mechanism of action |

The mechanism of action in relieving arthritic pain and in repair of cartilage is a matter of speculation. Biochemically, glucosamine is involved in glycoprotein metabolism. Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue. Proteoglycans are polyanionic substances of high-molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone. These polysaccharides make up to 95% of the proteoglycan structure. In fact, chemically, proteoglycans resemble polysaccharides more than they do proteins. The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs). GAGs include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin and heparan sulfate. All of the GAGs contain derivatives of glucosamine or galactosamine. Glucosamine derivatives are found in hyaluronic acid, keratan sulfate and heparan sulfate. Chondroitin sulfate contains derivatives of galactosamine. The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage. GAG chains are fundamental components of aggrecan found in articular cartilage. Aggrecan confers upon articular cartilage shock-absorbing properties. It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers. This balance confers upon articular cartilage the deformable resilience vital to its function. In the early stages of degenerative joint disease, aggrecan biosynthesis is increased. However, in later stages, aggrecan synthesis is decreased, leading eventually to the loss of cartilage resiliency and to most of the symptoms that accompany osteoarthritis. During the progression of osteoarthritis, exogenous glucosamine may have a beneficial role. It is known that, in vitro, chondrocytes do synthesize more aggregan when the culture medium is supplemented with glucosamine. N-acetylglucosamine is found to be less effective in these in vitro studies. Glucosamine has also been found to have antioxidant activity and to be beneficial in animal models of experimental arthritis. The counter anion of the glucosamine salt (i.e. chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine. Further, the sulfate in glucosamine sulfate supplements should not be confused with the glucosamine sulfate found in such GAGs as keratan sulfate and heparan sulfate. In the case of the supplement, sulfate is the anion of the salt. In the case of the above GAGs, sulfate is present as an ester. Also, there is no glucosamine sulfate in chondroitin sulfate (source: PDRhealth). |

|---|---|

CAS-Nummer |

7512-17-6 |

Molekularformel |

C8H15NO6 |

Molekulargewicht |

221.21 g/mol |

IUPAC-Name |

N-[(5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5?,6-,7?,8?/m1/s1 |

InChI-Schlüssel |

MBLBDJOUHNCFQT-QQJWGCFSSA-N |

SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Isomerische SMILES |

CC(=O)NC(C=O)C(C([C@@H](CO)O)O)O |

Kanonische SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Aussehen |

Solid powder |

melting_point |

210 °C |

Key on ui other cas no. |

14131-68-1 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

27555-50-6 |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

33.2 [ug/mL] (The mean of the results at pH 7.4) 167 mg/mL |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2 Acetamido 2 Deoxy D Glucose 2 Acetamido 2 Deoxyglucose 2-Acetamido-2-Deoxy-D-Glucose 2-Acetamido-2-Deoxyglucose Acetylglucosamine N Acetyl D Glucosamine N-Acetyl-D-Glucosamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.